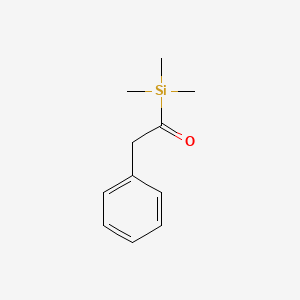
Silane, trimethyl(phenylacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(phenylacetyl)-: is an organosilicon compound with the molecular formula C11H14Si. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in organic synthesis and their ability to form strong bonds with various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(phenylacetyl)- typically involves the reaction of phenylacetyl chloride with trimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The process can be summarized as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{COCl} + \text{(CH}_3\text{)}_3\text{SiH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CO}\text{Si(CH}_3\text{)}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of Silane, trimethyl(phenylacetyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Silane, trimethyl(phenylacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, trimethyl(phenylacetyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Mechanism of Action
The mechanism of action of Silane, trimethyl(phenylacetyl)- involves the formation of strong silicon-carbon bonds. The silicon atom in the compound can act as a radical donor or acceptor, facilitating various chemical reactions. The molecular targets and pathways involved include:
Radical Reactions: The silicon atom can stabilize radical intermediates, making it useful in radical-based reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes.
Comparison with Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, known for its reactivity and use in semiconductor industries.
Phenyl(trimethylsilyl)acetylene: Another organosilicon compound with similar applications in organic synthesis.
Uniqueness: Silane, trimethyl(phenylacetyl)- is unique due to its specific combination of a phenylacetyl group with a trimethylsilyl group, providing distinct reactivity and stability compared to other silanes. This makes it particularly valuable in specialized applications where both stability and reactivity are required .
Properties
CAS No. |
56583-94-9 |
|---|---|
Molecular Formula |
C11H16OSi |
Molecular Weight |
192.33 g/mol |
IUPAC Name |
2-phenyl-1-trimethylsilylethanone |
InChI |
InChI=1S/C11H16OSi/c1-13(2,3)11(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
BCRZWEQCCUZXKL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















